molecular formula C17H16ClNO4 B2446076 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide CAS No. 1421505-30-7

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide

Cat. No.: B2446076
CAS No.: 1421505-30-7
M. Wt: 333.77
InChI Key: KOTJUSZQEGOQLH-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide is a complex organic compound that features a benzodioxole moiety and a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole intermediate, which is then reacted with a chlorobenzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzodioxole moiety with a chlorobenzamide group allows for versatile applications in various scientific fields .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-13-4-2-1-3-12(13)17(21)19-8-7-14(20)11-5-6-15-16(9-11)23-10-22-15/h1-6,9,14,20H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTJUSZQEGOQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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